1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine
Description
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine (CAS 1154213-03-2) is a heterocyclic compound with a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol . The molecule consists of a fused triazolo-pyrimidine core substituted at position 3 with an ethylamine group.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9N5/c1-5(8)6-10-11-7-9-3-2-4-12(6)7/h2-5H,8H2,1H3 |
InChI Key |
PJGHWNLFALHMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives . These methods highlight the versatility and efficiency of synthesizing this compound.
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrochloric acid for hydrolysis, methanol and ethanol for nucleophilic substitutions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activities, making them potential candidates for developing new antibiotics.
Antiviral Research: The compound has been explored for its antiviral properties, particularly against various viral strains.
Agricultural Chemistry: It is used in the synthesis of agrochemicals with enhanced efficacy against pests and diseases.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Activity
- Anti-Tubercular Activity : Compounds like 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis, attributed to the electron-donating methoxy group enhancing membrane penetration .
- Antimicrobial Activity: Derivatives with tetrahydroazepine fused systems (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide) show superior activity against C. albicans and S. aureus compared to cefixime .
Physicochemical Properties
- Solubility : The dihydrochloride salt of 1-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine enhances aqueous solubility (86% yield) compared to the free base .
- Lipophilicity : Fluoroarylvinyl substituents (e.g., in 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ) increase logP values, improving blood-brain barrier penetration .
Commercial and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
